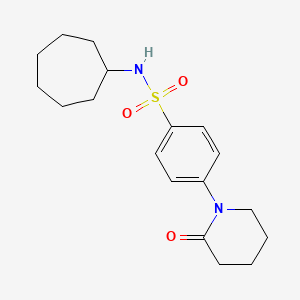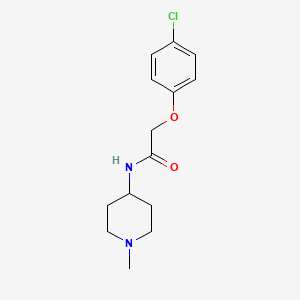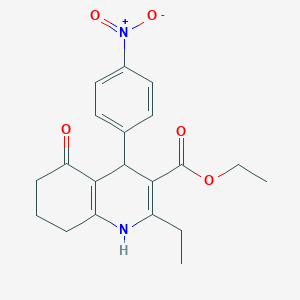![molecular formula C18H21FN2O4S B5172472 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cell lymphomas. TAK-659 has shown promise in preclinical studies as a potential treatment for B-cell malignancies.
作用機序
4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide targets BTK, which is a key enzyme in the BCR signaling pathway. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. By inhibiting BTK activity, this compound blocks these signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its selectivity for BTK, which makes it a useful tool for studying the BCR signaling pathway in B-cell lymphomas. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
将来の方向性
There are several potential future directions for research on 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One possibility is to investigate its efficacy in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of B-cell lymphomas. Another direction is to explore the use of this compound in other BTK-driven diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, further preclinical studies are needed to optimize the dosing and scheduling of this compound and to better understand its mechanism of action.
合成法
The synthesis of 4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-furylmethylamine to form 4-fluoro-3-nitro-N-(2-furylmethyl)benzamide. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield 4-fluoro-N-(2-furylmethyl)-3-aminobenzamide. The final step involves the reaction of this intermediate with 4-methylpiperidine-1-sulfonyl chloride to form this compound.
科学的研究の応用
4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of B-cell lymphoma. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cell lymphoma cells. In vivo studies have demonstrated that this compound is effective at reducing tumor growth in xenograft models of B-cell lymphoma.
特性
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-6-8-21(9-7-13)26(23,24)17-11-14(4-5-16(17)19)18(22)20-12-15-3-2-10-25-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMOTGFNBFTAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)


![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
